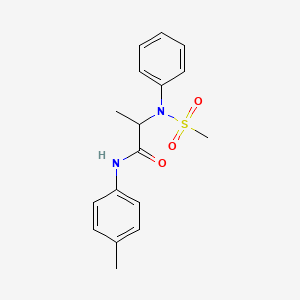
1-methyl-2-(1-piperidinyl)ethyl 2-chlorobenzoate hydrochloride
Vue d'ensemble
Description
1-methyl-2-(1-piperidinyl)ethyl 2-chlorobenzoate hydrochloride, also known as McN-A-343, is a selective muscarinic M1 receptor agonist. It was first synthesized in 1979 by the chemist, John W. Lewis, and his colleagues at the University of Bath, UK. McN-A-343 has been widely used in scientific research due to its ability to selectively activate M1 receptors, which are involved in cognitive processes, learning, and memory.
Mécanisme D'action
1-methyl-2-(1-piperidinyl)ethyl 2-chlorobenzoate hydrochloride selectively activates muscarinic M1 receptors, which are primarily located in the central nervous system. Activation of these receptors leads to an increase in intracellular calcium levels, which in turn activates various signaling pathways involved in learning and memory. This compound has been shown to enhance cognitive function in animal models and is being investigated as a potential treatment for Alzheimer's disease.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of acetylcholine, a neurotransmitter involved in learning and memory, and to enhance synaptic plasticity, the ability of neurons to change their connections in response to experience. This compound has also been shown to increase cerebral blood flow, which may contribute to its cognitive-enhancing effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-methyl-2-(1-piperidinyl)ethyl 2-chlorobenzoate hydrochloride in lab experiments is its selectivity for muscarinic M1 receptors. This allows researchers to study the specific effects of M1 receptor activation without the confounding effects of other receptor subtypes. However, one limitation of using this compound is that it has a relatively short half-life, which may limit its usefulness in certain experimental paradigms.
Orientations Futures
There are a number of future directions for research involving 1-methyl-2-(1-piperidinyl)ethyl 2-chlorobenzoate hydrochloride. One area of interest is the potential use of the compound in the treatment of Alzheimer's disease and other cognitive disorders. Another area of interest is the role of M1 receptors in other physiological and pathological conditions, such as schizophrenia and Parkinson's disease. Finally, there is interest in developing new compounds based on the structure of this compound that may have even greater selectivity and efficacy for M1 receptors.
Applications De Recherche Scientifique
1-methyl-2-(1-piperidinyl)ethyl 2-chlorobenzoate hydrochloride has been widely used in scientific research to study the role of muscarinic receptors in various physiological and pathological conditions. It has been used to investigate the effects of M1 receptor activation on learning and memory, as well as in the treatment of Alzheimer's disease and other cognitive disorders.
Propriétés
IUPAC Name |
1-piperidin-1-ylpropan-2-yl 2-chlorobenzoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO2.ClH/c1-12(11-17-9-5-2-6-10-17)19-15(18)13-7-3-4-8-14(13)16;/h3-4,7-8,12H,2,5-6,9-11H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQAVRIHZSDVBGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCCCC1)OC(=O)C2=CC=CC=C2Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,3-dimethyl-5-[1-(3-nitrophenyl)-1H-pyrrol-2-yl]-3,4,5,6-tetrahydrobenzo[a]phenanthridin-1(2H)-one](/img/structure/B3972142.png)
![1-[1-(2-ethoxybenzyl)-4-piperidinyl]-4-(2-fluorophenyl)piperazine oxalate](/img/structure/B3972143.png)
![1-(2-fluorophenyl)-4-[1-(3-pyridinylmethyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3972149.png)
![2-[1-benzyl-2-oxo-2-(10H-phenothiazin-10-yl)ethyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B3972163.png)

![1-[1-(2,4-dimethoxybenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine oxalate](/img/structure/B3972180.png)
![N',N'''-(1,3-dimethyl-2-oxo-4,5-imidazolidinediyl)bis[N-(sec-butyl)urea]](/img/structure/B3972195.png)


![N~1~-[4-bromo-2-(2-chlorobenzoyl)phenyl]glycinamide hydrobromide](/img/structure/B3972211.png)

![1-[3-(6-amino-2-pyrrolidin-1-ylpyrimidin-4-yl)phenyl]ethanone](/img/structure/B3972226.png)
![4,4'-[(3-hydroxyphenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B3972232.png)
